molecular formula C15H21ClN2O3 B15132467 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride

6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride

Cat. No.: B15132467
M. Wt: 312.79 g/mol
InChI Key: XVIDOAOPDIZWAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of a spiro linkage between a benzoxazine and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride typically involves multiple steps. One common approach is to start with the preparation of the benzoxazine ring, followed by the formation of the spiro linkage with the piperidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a precursor for bioactive compounds.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro-linked benzoxazine-piperidine derivatives, such as:

  • 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one
  • 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one acetate

Uniqueness

What sets 6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4’-piperidine]-4-one hydrochloride apart is its hydrochloride salt form, which can enhance its solubility and stability. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are critical factors.

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

6-propan-2-yloxyspiro[3H-1,3-benzoxazine-2,4'-piperidine]-4-one;hydrochloride

InChI

InChI=1S/C15H20N2O3.ClH/c1-10(2)19-11-3-4-13-12(9-11)14(18)17-15(20-13)5-7-16-8-6-15;/h3-4,9-10,16H,5-8H2,1-2H3,(H,17,18);1H

InChI Key

XVIDOAOPDIZWAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)OC3(CCNCC3)NC2=O.Cl

Origin of Product

United States

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